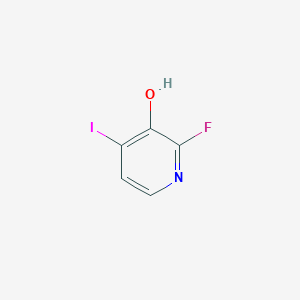

2-Fluoro-4-iodopyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

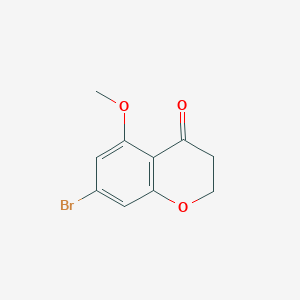

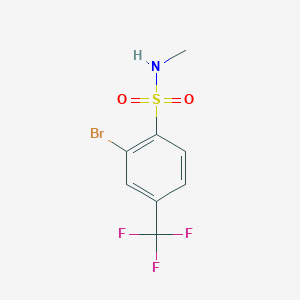

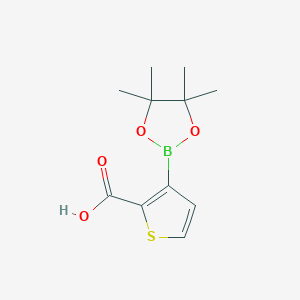

2-Fluoro-4-iodopyridin-3-ol is a chemical compound with the molecular formula C5H3FINO and a molecular weight of 238.99 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 2-Fluoro-4-iodopyridin-3-ol is 1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H . The InChI key is NGMFDIXEFFSVMJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Fluoro-4-iodopyridin-3-ol is a solid substance . It has a molecular weight of 238.99 . The specific physical properties such as melting point, boiling point, and density are not mentioned in the available resources .Scientific Research Applications

Metalation of Aryl Iodides:

- Rocca et al. (1993) demonstrated the successful metalation of iodopyridines, including 2-fluoro-3-iodopyridine, using LDA at low temperatures. This method was used to synthesize various polysubstituted pyridines and key molecules for the synthesis of fused polyaromatic alkaloids (Rocca et al., 1993).

Creating Structural Manifolds from a Common Precursor:

- Schlosser and Bobbio (2002) reported on the transformation of 5-chloro-3-fluoro-2-iodopyridine into various pyridinecarboxylic acids and iodopyridines. This work highlights the flexibility and regioselectivity in synthesizing different pyridine derivatives (Schlosser & Bobbio, 2002).

Halogen-rich Intermediate for Synthesis of Pentasubstituted Pyridines:

- Wu et al. (2022) explored the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a halogen-rich intermediate. This compound was used to create a variety of pentasubstituted pyridines, showing its utility in medicinal chemistry research (Wu et al., 2022).

Selective Palladium-Catalyzed Amination:

- Koley et al. (2010) reported the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines. This process, which occurs under microwave conditions, highlights the compound's utility in facilitating specific chemical reactions (Koley et al., 2010).

Regiochemical Flexibility in Functionalization:

- Bobbio and Schlosser (2001) performed a deprotonation study using 5-chloro-2,3-difluoropyridine, leading to the synthesis of 4-iodopyridines and trihalopyridinecarboxylic acids. This research underscores the regiochemical flexibility of such compounds (Bobbio & Schlosser, 2001).

Safety and Hazards

The safety information for 2-Fluoro-4-iodopyridin-3-ol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name |

2-fluoro-4-iodopyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMFDIXEFFSVMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-iodopyridin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)

![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)

![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)

![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)